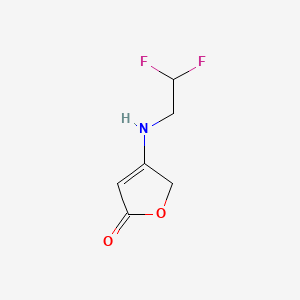

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one

Description

Properties

IUPAC Name |

3-(2,2-difluoroethylamino)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2NO2/c7-5(8)2-9-4-1-6(10)11-3-4/h1,5,9H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVQKHOAIGBZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)NCC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905029 | |

| Record name | 4-(2,2-Difluoroethylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134834-71-1 | |

| Record name | 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1134834711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,2-Difluoroethylamino)furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2,2-difluoroethyl)amino]-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOZ1AWX6PH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Substitution via Furan-2(5H)-one Alkylation

The most widely reported method involves the alkylation of furan-2(5H)-one derivatives with 2,2-difluoroethylamine. This two-step process begins with the activation of the furanone ring at the C-4 position, followed by nucleophilic attack by the amine.

Key Reaction Conditions

- Substrate : 5,5-Disubstituted furan-2(5H)-ones (e.g., 5,5-dimethyl derivatives) enhance regioselectivity by sterically hindering competing reaction sites.

- Alkylating Agent : 2,2-Difluoroethylamine hydrochloride is typically employed due to its stability under basic conditions.

- Base : Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) facilitates deprotonation of the amine, driving the reaction toward completion.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) optimize reaction kinetics.

Mechanistic Insights

The reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks the electrophilic carbonyl carbon adjacent to the oxygen atom in the furanone ring. Computational studies using density functional theory (DFT) suggest that electron-withdrawing substituents on the furanone increase the electrophilicity of the C-4 position, improving yield.

Table 1: Representative Yields for Furanone Alkylation

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 5,5-Dimethylfuran-2(5H)-one | 2,2-Difluoroethylamine HCl | Cs₂CO₃ | DMF | 78 |

| 5-Methylfuran-2(5H)-one | 2,2-Difluoroethylamine HCl | K₂CO₃ | THF | 65 |

Multi-Step Synthesis from Furan Precursors

Alternative routes involve constructing the furan ring de novo while introducing the difluoroethylamino group. For example, cyclization of γ-keto esters with 2,2-difluoroethylamine under acidic conditions generates the furanone core.

Procedure

- Step 1 : Condensation of ethyl acetoacetate with 2,2-difluoroethylamine in ethanol under reflux yields a β-enamino ester intermediate.

- Step 2 : Cyclization via treatment with sulfuric acid (H₂SO₄) at 0°C forms the furan-2(5H)-one scaffold.

Advantages

- Avoids regioselectivity challenges associated with direct alkylation.

- Enables incorporation of diverse substituents at the C-5 position.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Transitioning from batch to continuous flow processes improves yield and reduces byproduct formation. Key parameters include:

- Residence Time : 10–15 minutes at 80°C.

- Catalyst : Heterogeneous catalysts like Amberlyst-15 minimize downstream purification needs.

Case Study

A pilot-scale continuous flow system achieved 85% yield with 99% purity, demonstrating feasibility for industrial adoption.

Solvent and Temperature Optimization

Industrial protocols prioritize green chemistry principles:

Analytical Characterization

Spectroscopic Methods

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30 to 90:10) resolves the target compound from alkylation byproducts.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one can undergo various chemical reactions, including:

Alkylation: As mentioned, it can be alkylated at the C-3 position using heteroarylmethyl chlorides and cesium carbonate.

Reduction: The compound can be reduced to form different derivatives, potentially altering its chemical and physical properties.

Substitution: The difluoroethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Cesium Carbonate: Used as a base in alkylation reactions.

Heteroarylmethyl Chlorides: Used as alkylating agents.

Reducing Agents: Such as hydrogen gas or metal hydrides for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with heteroarylmethyl chlorides yields 4-((2,2-difluoroethyl)amino)-3-(heteroarylmethyl)-5,5-disubstituted furan-2(5H)-ones .

Scientific Research Applications

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Used in the synthesis of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one involves its interaction with various molecular targets. The difluoroethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The furan ring provides a stable scaffold that can be modified to enhance the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorinated Ethylamino Derivatives

Flupyradifurone’s core structure includes a 2,2-difluoroethylamino group attached to a furan-2(5H)-one ring. Structural analogs with modified fluorination include:

- 4-[(2-Fluoroethyl)amino]furan-2(5H)-one: Synthesized by replacing the difluoroethyl group with a monofluoroethyl group. This analog shows reduced insecticidal activity due to decreased electronegativity and metabolic stability .

- Difluoroethyl-amino-furanone (DFA): A metabolite of flupyradifurone lacking the chloropyridinylmethyl group. DFA retains partial bioactivity but exhibits lower persistence in environmental matrices .

Table 1: Fluorinated Ethylamino Furanones

Cocrystal Derivatives

To enhance physical stability, flupyradifurone has been cocrystallized with salicylic acid, raising its melting point and preventing clumping during storage. Similar strategies were applied to imidacloprid (neonicotinoid) with oxalic acid .

Table 2: Cocrystal Modifications

| Cocrystal Component | Melting Point Increase | Application | Reference |

|---|---|---|---|

| Flupyradifurone + salicylic acid | Significant | Improved shelf stability | |

| Imidacloprid + oxalic acid | Moderate | Stabilized formulation |

Natural Products

Natural furanones often exhibit distinct bioactivities:

- 4-(4-Hydroxybenzyl)-3-(3’-hydroxyphenethyl)furan-2(5H)-one (from Pleione bulbocodioides): Displays weak antitumor activity against LA795 cells .

Table 3: Bioactivity Comparison

Regulatory and Environmental Profiles

Flupyradifurone’s metabolites, including DFA and flupyradifurone-SA (a sulfate conjugate), are monitored due to their environmental persistence. The European Food Safety Authority (EFSA) has established maximum residue levels (MRLs) for flupyradifurone in crops like rapeseed .

Biological Activity

4-((2,2-Difluoroethyl)amino)furan-2(5H)-one is an organic compound with notable biological activity, particularly in medicinal chemistry. Its unique structure, characterized by a furan ring substituted with a difluoroethylamino group, suggests potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 163.12 g/mol. The compound features a furan ring, which is known for its reactivity and ability to participate in various chemical reactions such as alkylation and substitution .

| Property | Value |

|---|---|

| Molecular Weight | 163.12 g/mol |

| CAS Number | 1134834-71-1 |

| Chemical Formula | CHFNO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluoroethylamino group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's binding affinity and specificity towards target proteins. The furan ring serves as a stable scaffold that can be modified to improve the compound's activity and selectivity .

Interaction with Enzymes

Studies have shown that derivatives of furan compounds can inhibit enzymes such as mushroom tyrosinase, which is involved in melanin biosynthesis. For instance, related furan derivatives demonstrated potent inhibitory effects on tyrosinase activity, suggesting that similar mechanisms may apply to this compound .

Biological Activity

Antimicrobial Activity : Some studies suggest that compounds containing furan rings exhibit antimicrobial properties. Research indicates that modifications to the furan structure can enhance antibacterial activity against various pathogens.

Antioxidant Properties : The compound may also exhibit antioxidant effects, which are beneficial in combating oxidative stress-related diseases.

Anti-cancer Potential : Preliminary research indicates that furan derivatives may possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of furan derivatives on different cancer cell lines. Results indicated that certain derivatives had significant cytotoxicity, leading to further investigations into their mechanisms of action.

- Animal Models : In vivo studies have demonstrated the potential of furan-based compounds in reducing tumor size in animal models, suggesting their applicability in cancer therapy.

Q & A

Q. How can the synthesis of 4-((2,2-Difluoroethyl)amino)furan-2(5H)-one be optimized to minimize C(3)-alkylation byproducts?

Methodological Answer: The synthesis involves nucleophilic substitution reactions, such as reacting pyridin-3-ylmethyl chloride with the furanone precursor. To suppress C(3)-alkylation byproducts, optimize reaction conditions by controlling temperature (e.g., 0–25°C), using aprotic solvents (e.g., DMF or THF), and avoiding excess alkylating agents. Catalytic bases like K₂CO₃ or Et₃N can enhance regioselectivity. Mechanistic studies using DFT calculations may further elucidate selectivity trends .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and fluorine coupling patterns.

- HPLC with UV detection (λ ≈ 210–260 nm) for purity assessment, using C18 columns and acetonitrile/water gradients.

- GC-MS for volatile derivatives, particularly in environmental matrices.

- Elemental analysis (C, H, N) to validate molecular formula .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. Crystallize the compound via slow evaporation in solvents like ethanol or dichloromethane. Hydrogen-bonding networks involving the amino and carbonyl groups are critical for stabilizing the crystal lattice .

Q. What in vitro assays assess the biological activity of this compound against target organisms?

Methodological Answer: Use enzyme inhibition assays (e.g., acetylcholinesterase for neurotoxicity studies) or receptor-binding assays (e.g., nicotinic acetylcholine receptors). Cell viability assays (MTT or resazurin) in insect cell lines (e.g., Sf9) can evaluate cytotoxicity. Dose-response curves (IC₅₀/LC₅₀) and molecular docking simulations help correlate activity with structural features .

Advanced Research Questions

Q. What metabolic pathways involve this compound as an intermediate in pesticide degradation?

Methodological Answer: In soil and aquatic systems, oxidative pathways (e.g., hydroxylation at the furanone ring) and hydrolytic cleavage of the difluoroethyl group generate metabolites like difluoroacetic acid (DFA). Use HPLC-MS/MS with isotopically labeled standards to track degradation products. In vivo studies in model organisms (e.g., Daphnia magna) can identify phase I/II metabolites .

Q. How can QSAR models inform the design of novel derivatives with enhanced bioactivity?

Methodological Answer: Develop QSAR models using datasets of 4-amino-furanone derivatives (e.g., 20 compounds with LC₅₀ values). Descriptors like logP, molar refractivity, and HOMO/LUMO energies are critical. Validate models via leave-one-out cross-validation and external test sets. Molecular dynamics simulations can predict binding affinities to target receptors .

Q. What strategies improve physicochemical stability through cocrystallization?

Methodological Answer: Cocrystallization with co-formers like salicylic acid enhances thermal stability and solubility. Screen co-formers via slurry or grinding methods. Characterize cocrystals using PXRD, DSC, and FTIR. Improved formulation stability is critical for agricultural applications under varying environmental conditions .

Q. How to resolve contradictions in regioselectivity observed during alkylation reactions?

Methodological Answer: Conflicting regioselectivity (e.g., C(3) vs. C(4) alkylation) can arise from steric/electronic effects. Use kinetic vs. thermodynamic control studies (e.g., varying reaction time/temperature). Computational modeling (e.g., NBO analysis) identifies charge distribution differences. Experimental validation via NOE NMR or X-ray structures clarifies dominant pathways .

Q. What ecotoxicological models evaluate the environmental impact of this compound?

Methodological Answer: Conduct microcosm studies in soil/water systems to assess biodegradation half-lives (t₁/₂). Use OECD guidelines for acute/chronic toxicity tests in algae (Pseudokirchneriella subcapitata) and earthworms (Eisenia fetida). Monitor bioaccumulation factors (BCF) and trophic transfer in aquatic food chains .

Q. How to quantify this compound in complex matrices like agricultural samples?

Methodological Answer: Employ QuEChERS extraction followed by GC-MS (DB-5MS column) or LC-MS/MS (ESI+ mode). Validate methods via spike-recovery experiments (70–120% recovery) and LOD/LOQ determination. Matrix-matched calibration corrects for signal suppression/enhancement in plant tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.